4-(1-Propoxyethyl)benzoic acid

Ferroelectric liquid crystals Chiral dopants Structure-property relationships

4-(1-Propoxyethyl)benzoic acid is a chiral building block with a stereogenic center directly attached to the aromatic ring, a critical design feature for synthesizing ester-based dopants that induce ferroelectric switching behavior in liquid crystal mixtures. Unlike achiral 4-alkoxybenzoic acids, this compound delivers spontaneous polarization and fast electro-optic response. Supply typically ≥95% purity for R&D.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
Cat. No. B8635304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Propoxyethyl)benzoic acid
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCCOC(C)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C12H16O3/c1-3-8-15-9(2)10-4-6-11(7-5-10)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)
InChIKeyUAYVEHDYNHPOTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Propoxyethyl)benzoic acid (CAS 748183-49-5) — Core Structural and Physicochemical Baseline for Specialist Sourcing


4-(1-Propoxyethyl)benzoic acid (CAS 748183-49-5) is a para-substituted benzoic acid derivative with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol, typically supplied at 95% purity for research and development purposes . The compound is characterized by a chiral 1-propoxyethyl substituent directly attached to the para position of the aromatic ring, creating a stereogenic center that enables enantioselective applications in materials science and asymmetric synthesis [1]. Commercial availability is documented through multiple specialty chemical suppliers serving academic and industrial research markets .

Why Generic Substitution of 4-(1-Propoxyethyl)benzoic acid with Other Alkoxybenzoic Acids Fails


Substituting 4-(1-propoxyethyl)benzoic acid with structurally similar compounds—such as 4-alkoxybenzoic acids bearing linear alkoxy chains (e.g., 4-propoxybenzoic acid) or 4-alkylbenzoic acids—eliminates the chiral center essential for ferroelectric liquid crystal (FLC) applications [1]. Unlike achiral alkoxybenzoic acids that can only produce nematic or smectic phases without spontaneous polarization, the 1-propoxyethyl substituent in the target compound introduces stereochemistry at the benzylic position, enabling derivatives to function as chiral dopants capable of inducing ferroelectric switching behavior [2]. Additionally, generic substitution with alternative α-substituted benzoic acids (e.g., 4-(1-carboxyethyl)benzoic acid or 4-(1-hydroxyethyl)benzoic acid) alters the ether oxygen placement and alkyl chain geometry, which directly impacts mesomorphic phase stability, solubility in host liquid crystal matrices, and the magnitude of spontaneous polarization generated in the final mixture [1].

4-(1-Propoxyethyl)benzoic acid — Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Chiral Center Placement: Direct Aromatic Attachment vs. Remote Chirality in FLC Dopant Performance

The chiral center in 4-(1-propoxyethyl)benzoic acid is directly attached to the core aromatic ring at the benzylic position, unlike conventional chiral dopants where the stereogenic center is located remotely in a terminal alkyl tail [1]. This architectural difference is quantitatively expressed in the synthesis and derivatization pathway: the compound was prepared through asymmetric reduction of a prochiral ketone precursor using a chiral catalyst to control stereochemistry at the benzylic position, then etherified and hydrolyzed to the final benzoic acid [1]. While direct quantitative comparison data for spontaneous polarization (Ps) or helical twisting power (HTP) between this compound's esters and remote-chirality analogs are not provided in the available abstract or preview material, the explicit design rationale—placing chirality directly adjacent to the aromatic core—was pursued to maximize the transfer of chiral information to the mesogenic core in ferroelectric mixtures [1].

Ferroelectric liquid crystals Chiral dopants Structure-property relationships

Ferroelectric Doping Activity: Ester Derivatives of 4-(1-Propoxyethyl)benzoic acid as Potent FLC Chiral Dopants

Ester derivatives synthesized from 4-(1-propoxyethyl)benzoic acid were shown to be potent chiral dopants for ferroelectric liquid crystal materials [1]. The abstract of the primary research article explicitly states that the title compounds—including 4-(1-propoxyethyl)benzoic acid—were derivatized into esters that demonstrated this activity [1]. The full text of the Chemistry Letters article (DOI: 10.1246/cl.1990.523) contains the underlying quantitative data for spontaneous polarization (Ps), tilt angle, and response times that establish the compound's utility as a dopant precursor. A related patent document (IMAMURA KIYOSHI JP) describes a structurally analogous compound, (+)-4-octyloxyphenyl 4-(1-methyl-2-propoxyethyl)benzoate, as providing sufficient spontaneous polarization and quick response in ferroelectric liquid crystal compositions [2], corroborating the class-level value of the propoxyethyl benzoate scaffold for FLC applications.

Ferroelectric liquid crystals Chiral dopants Optoelectronic materials

Synthetic Access: Asymmetric Synthesis Route Yields Optically Active 4-(1-Propoxyethyl)benzoic acid

4-(1-Propoxyethyl)benzoic acid was synthesized via a defined asymmetric route: methyl 4-acetylbenzoate (I) was reduced using Corey's reagent as a chiral catalyst to form the chiral alcohol (II), which was subsequently etherified with a propyl group and hydrolyzed to yield the target benzoic acid (IV) [1]. This synthetic sequence demonstrates that the compound can be produced in optically active form with stereocontrol at the benzylic position. In contrast, many structurally similar achiral alkoxybenzoic acids (e.g., 4-propoxybenzoic acid, 4-butoxybenzoic acid) lack stereogenic centers entirely and therefore cannot be used in applications requiring enantiomerically pure building blocks or chiral dopants .

Asymmetric synthesis Chiral building blocks Catalytic reduction

Critical Assessment of Evidence Limitations: What the Available Data Do NOT Support

This guide reflects the constraints of the available evidence base after applying the exclusion criteria specified in the request. The following limitations are explicitly acknowledged: (1) No direct head-to-head comparative studies were located in accessible databases; (2) No quantitative data for spontaneous polarization (Ps), helical twisting power (HTP), response time, phase transition temperatures, or enantiomeric excess were available in the searchable portions of the identified sources; (3) The primary 1990 Chemistry Letters article confirming ferroelectric dopant activity is available only as an abstract and preview, with the full text containing the underlying quantitative data residing behind a paywall (DOI: 10.1246/cl.1990.523); (4) Alternative applications (pharmaceutical intermediates, metal-organic frameworks, supramolecular chemistry) mentioned in commercial supplier pages lack peer-reviewed validation and do not satisfy the evidence admission rules for this guide. Consequently, procurement decisions based on this compound's differentiation from analogs must rely on the qualitative architectural distinction (direct aromatic chiral center placement) and the peer-reviewed confirmation of dopant activity, rather than on quantified performance metrics extracted from available sources.

Evidence-based procurement Data transparency Research compound sourcing

Validated Application Scenarios for 4-(1-Propoxyethyl)benzoic acid Based on Current Evidence


Precursor for Ferroelectric Liquid Crystal Chiral Dopants

4-(1-Propoxyethyl)benzoic acid serves as a precursor for synthesizing ester-based chiral dopants used in ferroelectric liquid crystal (FLC) mixtures [1]. The chiral center directly attached to the aromatic ring—a design feature explicitly pursued to enhance dopant performance—makes derivatives of this compound suitable candidates for FLC formulations requiring spontaneous polarization and fast electro-optic switching. Structurally related propoxyethyl benzoate esters have been documented in patent literature as components of FLC compositions with sufficient spontaneous polarization and quick response [2]. This application is supported by peer-reviewed confirmation of potent chiral dopant activity for esters derived from this benzoic acid [1].

Asymmetric Synthesis Building Block

The compound is a chiral benzoic acid building block accessible via an established asymmetric synthetic route [1]. The route—involving catalytic asymmetric reduction of methyl 4-acetylbenzoate with Corey's reagent, followed by etherification and hydrolysis—demonstrates that optically active 4-(1-propoxyethyl)benzoic acid can be prepared with stereocontrol. This synthetic accessibility supports its use in research requiring enantiomerically pure carboxylic acid intermediates, including chiral auxiliary development, enantioselective catalyst design, and the synthesis of non-racemic ligands or materials.

Structure-Property Studies of Chiral Mesogens

The compound's architecture—featuring a chiral center directly connected to a para-substituted benzoic acid core—positions it as a model substrate for investigating relationships between molecular chirality, substitution pattern, and mesomorphic properties in liquid crystalline systems [1]. Researchers studying how the proximity of stereogenic centers to aromatic cores affects helical twisting power, spontaneous polarization magnitude, and phase behavior in doped liquid crystal matrices may use this compound as a reference standard for systematic SAR investigations.

NOTE: Unverified Applications

Several potential applications referenced in commercial supplier descriptions—including metal-organic frameworks, supramolecular chemistry, and pharmaceutical intermediate roles—are not supported by peer-reviewed evidence accessible under the constraints of this guide. Procurement for these purposes should be considered exploratory research use only, as quantitative differentiation data relative to established alternatives for these applications are absent from the validated evidence base.

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